ss-Cyclodextrin 2-Hydroxypropyl Ethers
Description
Overview of Cyclodextrin (B1172386) Derivatization and Supramolecular Chemistry
Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from starch through enzymatic conversion. nih.govnih.gov The most common forms are α-, β-, and γ-cyclodextrins, which consist of six, seven, and eight D-glucose units, respectively, linked by α-1,4 glycosidic bonds. nih.govnih.govrsc.org These molecules are characterized by a truncated cone or toroidal shape, which creates a hydrophilic exterior and a nonpolar, hydrophobic internal cavity. atamanchemicals.comresearchgate.netrsc.org
This unique structure is the foundation of their role in supramolecular chemistry, a field focused on complex chemical systems formed from discrete molecular components. alfachemic.com Cyclodextrins act as "host" molecules, capable of encapsulating a wide variety of "guest" molecules within their hydrophobic cavity to form non-covalent inclusion complexes. rsc.orgalfachemic.com This host-guest interaction is a key function of molecular recognition. alfachemic.com
However, native cyclodextrins, particularly beta-cyclodextrin (B164692), have limitations such as low aqueous solubility. researchgate.netnih.gov To overcome these drawbacks and enhance their physicochemical properties, cyclodextrins are often chemically modified. nih.govresearchgate.net This process, known as derivatization, involves adding various substituents to the hydroxyl groups on the CD structure, leading to derivatives like hydroxypropyl-β-cyclodextrin, methyl-β-cyclodextrin, and sulfobutylether-β-cyclodextrin. nih.govmdpi.com These modifications can significantly improve solubility, stability, and complexation capabilities. nih.govmdpi.com
Significance of 2-Hydroxypropyl Ethers Modification in Cyclodextrin Systems
The most widely used modified cyclodextrin is 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), which falls under the chemical class of ss-Cyclodextrin 2-Hydroxypropyl Ethers. atamanchemicals.com It is synthesized by reacting beta-cyclodextrin with propylene (B89431) oxide in an alkaline solution. atamanchemicals.comchemicalbook.com This reaction introduces 2-hydroxypropyl ether groups at the hydroxyl positions of the glucose units. alfachemic.comtandfonline.com
The primary and most significant advantage of this modification is the dramatic increase in water solubility. atamanchemicals.comalfachemic.com The introduction of hydroxypropyl groups disrupts the intramolecular hydrogen bonding that limits the solubility of the parent β-cyclodextrin, resulting in a highly water-soluble, amorphous product instead of a crystalline one. nih.govtandfonline.comingentaconnect.com The aqueous solubility of HP-β-CD can exceed 500 mg/mL, a substantial increase from the approximately 18.5 mg/mL solubility of native β-cyclodextrin. alfachemic.commdpi.com
This hydroxypropylation enhances the amphiphilic nature of the molecule, which maintains its hydrophobic inner cavity while presenting a highly hydrophilic outer surface. alfachemic.com This property makes HP-β-CD an exceptionally effective inclusion host, capable of enhancing the solubility, stability, and bioavailability of poorly soluble guest compounds. atamanchemicals.comalfachemic.comnbinno.com The formation of these inclusion complexes can protect guest molecules from degradation, such as oxidation or photodegradation. alfachemic.comnbinno.com
Historical Development of Academic Inquiry into Hydroxypropylated Cyclodextrins
While the discovery of cyclodextrins dates back to 1891 by A. Villiers, the development of their derivatives is a more recent advancement. nih.gov Hydroxypropyl-β-cyclodextrin was developed approximately three decades ago and has since become a prominent and widely accepted excipient in the pharmaceutical industry. researchgate.netresearchgate.net Its established utility and safety profile have led to its inclusion in major pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). researchgate.net
Initial academic inquiry focused on the synthesis, characterization, and fundamental properties of HP-β-CD, primarily its function as a solubilizing and stabilizing agent for other chemical compounds. researchgate.net Over time, research has expanded significantly. Scientists began to investigate the nuanced relationships between the structure of HP-β-CD—specifically the average degree of substitution (DS) of the hydroxypropyl groups—and its functional properties. researchgate.net More recent research has shifted to exploring the intrinsic pharmacological activity of HP-β-CD itself, particularly in treating diseases related to cholesterol accumulation. alfachemic.comresearchgate.net
Scope and Objectives of Current Research into this compound
Contemporary research on this compound (HP-β-CD) is multifaceted, extending beyond its traditional role as a formulation aid. The key objectives of current academic and industrial inquiry include:
Advanced Delivery Systems: A major focus is the engineering of novel drug delivery platforms. Researchers are fabricating sophisticated supramolecular systems such as nanoparticles, hydrogels, nanogels, and self-nanoemulsifying drug delivery systems (SNEDDS) using HP-β-CD as a key structural component. nih.govrsc.orgnih.govnih.gov
Structure-Function Relationship: There is a concerted effort to understand how variations in the manufacturing process affect the final product. researchgate.net As HP-β-CD is a complex mixture of isomers with different degrees and patterns of hydroxypropylation, research aims to correlate these structural variations with functional outcomes like solubilizing efficiency, aggregation behavior, and complexation dynamics. researchgate.netresearchgate.net
Direct Therapeutic Applications: A growing area of investigation is the use of HP-β-CD as an active pharmaceutical ingredient (API). researchgate.net Significant research is underway to evaluate its efficacy in treating Niemann-Pick disease type C1, a genetic disorder characterized by abnormal cholesterol accumulation in cells. alfachemic.comnih.gov
Material Science and Analytical Chemistry: The unique properties of HP-β-CD are being leveraged in material science to create functional materials like supramolecular polymers for environmental remediation and industrial applications. rsc.orgdelicydextrin.com In analytical chemistry, it is used as a mobile phase additive and chiral selector in high-performance liquid chromatography (HPLC) and in the fabrication of high-performance electrochemical sensors. nih.govsigmaaldrich.com
Data Tables
Table 1: Physicochemical Properties of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
| Property | Value | References |
| CAS Number | 128446-35-5 | atamanchemicals.com |
| Molecular Formula | (C₆H₉O₅)₇(C₃H₇O)n | atamanchemicals.com |
| Average Molecular Weight | ~1460 g/mol | atamanchemicals.comsigmaaldrich.com |
| Appearance | White to slightly yellow, amorphous or crystalline powder | atamanchemicals.com |
| Water Solubility | >100 mg/mL; >500 mg/mL | alfachemic.commdpi.com |
| Melting Point | ~278 °C (decomposes) | chemicalbook.com |
Structure
2D Structure
Properties
IUPAC Name |
1-[[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecakis(2-hydroxypropoxy)-10,15,20,25,30,35-hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C105H196O56/c1-50(106)22-127-43-71-78-85(134-29-57(8)113)92(141-36-64(15)120)99(148-71)156-79-72(44-128-23-51(2)107)150-101(94(143-38-66(17)122)86(79)135-30-58(9)114)158-81-74(46-130-25-53(4)109)152-103(96(145-40-68(19)124)88(81)137-32-60(11)116)160-83-76(48-132-27-55(6)111)154-105(98(147-42-70(21)126)90(83)139-34-62(13)118)161-84-77(49-133-28-56(7)112)153-104(97(146-41-69(20)125)91(84)140-35-63(14)119)159-82-75(47-131-26-54(5)110)151-102(95(144-39-67(18)123)89(82)138-33-61(12)117)157-80-73(45-129-24-52(3)108)149-100(155-78)93(142-37-65(16)121)87(80)136-31-59(10)115/h50-126H,22-49H2,1-21H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQLZTSRKLWEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3OCC(C)O)OCC(C)O)OC4C(OC(C(C4OCC(C)O)OCC(C)O)OC5C(OC(C(C5OCC(C)O)OCC(C)O)OC6C(OC(C(C6OCC(C)O)OCC(C)O)OC7C(OC(C(C7OCC(C)O)OCC(C)O)OC8C(OC(O2)C(C8OCC(C)O)OCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C105H196O56 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2354.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies of Ss Cyclodextrin 2 Hydroxypropyl Ethers
Regioselective and Non-Regioselective Synthetic Pathways
The synthesis of HP-β-CD primarily involves the reaction of β-cyclodextrin with propylene (B89431) oxide in an alkaline aqueous solution. This conventional method is generally non-regioselective, resulting in a complex mixture of isomers with varying degrees of substitution (DS) and different substitution patterns across the available hydroxyl groups.
Non-Regioselective Synthesis: The most common industrial synthesis is a non-regioselective process where β-cyclodextrin is treated with propylene oxide in the presence of a base, such as sodium hydroxide. The base activates the hydroxyl groups of the cyclodextrin (B1172386), facilitating a nucleophilic attack on the epoxide ring of propylene oxide. This reaction typically occurs in an aqueous medium, where β-cyclodextrin has limited solubility. The reaction results in a statistical distribution of hydroxypropyl groups on the primary (C-6) and secondary (C-2, C-3) hydroxyls of the glucose units. The outcome is a mixture of HP-β-CD molecules with a range of substitution degrees and a random distribution of substituents, often referred to as randomly substituted HP-β-CD.
Regioselective Synthesis: Achieving regioselective synthesis, where substitution occurs at a specific position on the cyclodextrin ring, is a more complex process that requires multi-step procedures. These methods often involve the use of protecting groups to block certain hydroxyl groups while leaving others available for reaction. For instance, specific hydroxyl groups can be protected using bulky reagents, allowing the subsequent hydroxypropylation to occur only at the unprotected sites. Following the reaction with propylene oxide, the protecting groups are removed to yield a regioselectively substituted HP-β-CD. While these methods offer precise control over the molecular structure, they are often more laborious and less economically viable for large-scale production compared to non-regioselective pathways. Research has demonstrated the successful regioselective modification of cyclodextrins, such as protecting the primary face's hydroxyl groups with an interglycosidic sulfonamide bridge or protecting the secondary face with benzylidene acetal (B89532) after protecting the primary hydroxyls.
Influence of Reaction Parameters on Degree of Substitution and Isomer Distribution
The final properties of the HP-β-CD product are heavily dependent on the conditions employed during synthesis. Key reaction parameters that influence the degree of substitution (DS) and the distribution of isomers include the molar ratio of reactants, temperature, reaction time, and catalyst concentration. The DS is defined as the average number of hydroxypropyl groups per β-cyclodextrin molecule.
Molar Ratio: The molar ratio of propylene oxide to β-cyclodextrin is a primary determinant of the average DS. A higher concentration of propylene oxide generally leads to a higher degree of substitution.
Temperature: Reaction temperature affects the rate of reaction and can influence the distribution of substituents. For instance, increasing the temperature can sometimes decrease the absorption capacity of cyclodextrins for certain guest molecules.
pH/Catalyst Concentration: The reaction is typically carried out under basic conditions. The concentration of the base (e.g., NaOH) influences the deprotonation of the cyclodextrin's hydroxyl groups, which in turn affects the rate and extent of hydroxypropylation.
Reaction Time: Longer reaction times generally allow for a higher degree of substitution, up to a certain equilibrium point.
Table 1: Influence of Reaction Parameters on HP-β-CD Synthesis
| Parameter | Effect on Degree of Substitution (DS) | Effect on Isomer Distribution | General Observation |
|---|---|---|---|
| Molar Ratio (Propylene Oxide:β-CD) | Directly proportional; higher ratio increases DS. | Can influence the likelihood of multiple substitutions on a single glucose unit. | This is the primary control for achieving a target average DS. |
| Temperature | Increases reaction rate, potentially leading to higher DS in |
Advanced Structural Elucidation and Physicochemical Characterization of Ss Cyclodextrin 2 Hydroxypropyl Ethers
Spectroscopic Analysis for Molecular Structure and Conformation
Spectroscopic methods are fundamental in determining the molecular structure and spatial arrangement of HP-β-CD. These techniques provide insights into the covalent bonding, functional groups, and three-dimensional structure of the molecule and its inclusion complexes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of HP-β-CD. It allows for the determination of the degree of substitution (DS) and the specific pattern of hydroxypropylation. cyclodextrinnews.com
¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide critical information about the chemical environment of the nuclei within the HP-β-CD molecule. The ¹H NMR spectrum of HP-β-CD shows characteristic signals for the protons of the glucopyranose units and the attached hydroxypropyl groups. researchgate.netuliege.be The protons located on the interior surface of the cyclodextrin (B1172386) cavity (H-3 and H-5) are particularly sensitive to the inclusion of guest molecules, often showing significant chemical shift changes upon complexation. researchgate.net The methyl protons of the hydroxypropyl group typically appear as a doublet around 1.1 ppm, which is a specific and quantifiable signal. uliege.be The anomeric protons (H-1) of the glucose units resonate at approximately 5.2 ppm. uliege.be
A simple NMR-based method has been developed to differentiate and quantify the substitution at the C2, C3, and C6 positions of the glucopyranose units. cyclodextrinnews.com For instance, one analysis of a commercial HP-β-CD product (CAVASOL® W7 HP) revealed a substitution pattern of 58% at the C2 position, 32% at the C3 position, and 10% at the C6 position. cyclodextrinnews.com
Interactive Data Table: Typical ¹H NMR Chemical Shifts for HP-β-CD Note: Chemical shifts (δ) are reported in parts per million (ppm) and can vary based on the solvent and experimental conditions. The data below is a representative compilation.
| Proton | Typical Chemical Shift (δ, ppm) | Description |
| H-1 | ~5.2 | Anomeric proton of the glucose unit |
| H-3, H-5 | ~3.5 - 4.0 | Protons on the interior of the CD cavity |
| H-2, H-4, H-6 | ~3.5 - 4.0 | Protons on the exterior of the CD cavity |
| -CH₃ (propyl) | ~1.1 (doublet) | Methyl group of the hydroxypropyl substituent |
| -CH₂-CH(OH)- (propyl) | ~3.5 - 4.0 | Methylene and methine protons of the hydroxypropyl group |
2D NMR (DOSY and ROESY): Two-dimensional NMR techniques provide deeper insights into the structure and interactions of HP-β-CD. Diffusion-Ordered Spectroscopy (DOSY) is used to analyze complex mixtures by separating the NMR signals of different components based on their diffusion coefficients. mdpi.comnih.gov This can help to study the formation of inclusion complexes and aggregation phenomena. nih.gov
Rotating-frame Overhauser Effect Spectroscopy (ROESY) is crucial for determining the spatial proximity between protons. mdpi.comicmpp.ro In the context of HP-β-CD, ROESY experiments can confirm the formation of an inclusion complex by showing cross-peaks between the protons of a guest molecule and the inner protons (H-3, H-5) of the cyclodextrin cavity. mdpi.comscilit.com This provides direct evidence of complexation and can help to elucidate the specific geometry of the inclusion complex. scilit.com
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and valuable technique for confirming the functional groups present in HP-β-CD and for studying the formation of inclusion complexes. nih.govijpcbs.com The FTIR spectrum of HP-β-CD is characterized by several key absorption bands. nih.govresearchgate.net
A very broad and intense band is typically observed in the region of 3600-3200 cm⁻¹, which corresponds to the O-H stretching vibrations of the numerous hydroxyl groups on the cyclodextrin and the hydroxypropyl substituents. nih.govnih.gov The C-H stretching vibrations of the glucose and hydroxypropyl groups appear in the 2970-2930 cm⁻¹ range. researchgate.net The presence of the hydroxypropyl group is further confirmed by characteristic peaks for the methyl group, for instance, around 1375 cm⁻¹. nih.gov A complex series of bands between 1200 cm⁻¹ and 1000 cm⁻¹ is attributed to coupled C-O and C-C stretching vibrations within the molecule. researchgate.net When an inclusion complex is formed, the FTIR spectrum is often dominated by the host HP-β-CD, but subtle shifts or changes in the intensity of the guest molecule's characteristic peaks can indicate its encapsulation within the cyclodextrin cavity. nih.govnih.gov
Interactive Data Table: Characteristic FTIR Absorption Bands for HP-β-CD
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3600-3200 | O-H stretching | Hydroxyl groups |
| ~2970-2930 | C-H stretching | Alkyl groups (glucose and propyl) |
| ~1375 | C-H deformation | Methyl group (from hydroxypropyl) |
| ~1200-1000 | C-O, C-C stretching | Ether and alcohol groups |
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light. Although HP-β-CD is a chiral molecule, it lacks a suitable chromophore and therefore does not exhibit a significant CD spectrum in the near-UV range (above 220 nm). mdpi.com
However, CD spectroscopy becomes a powerful tool for studying inclusion phenomena through a process called Induced Circular Dichroism (ICD). mdpi.comrsc.org When a non-chiral guest molecule that possesses a chromophore is included within the chiral cavity of HP-β-CD, the guest's chromophore becomes chirally perturbed. mdpi.com This perturbation results in a new, measurable CD signal, known as an ICD signal. mdpi.com The appearance of an ICD spectrum is direct evidence of complex formation in the solution phase. mdpi.com Furthermore, the sign and intensity of the ICD spectrum can provide valuable information about the geometry and orientation of the guest molecule inside the cyclodextrin cavity. mdpi.comrsc.org The hydroxypropylation of β-cyclodextrin can alter the stability constant of the inclusion complex and its corresponding ICD spectrum due to increased steric hindrance and modified hydrogen bonding possibilities. rsc.org
Mass spectrometry (MS) is an essential analytical technique for characterizing the complex composition of HP-β-CD. Due to the high molecular weight and complex isomeric mixture of HP-β-CD, soft ionization techniques are required. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for this purpose. researchgate.netmdpi.com
Chromatographic and Electrophoretic Techniques for Compositional Heterogeneity
Chromatographic techniques are indispensable for separating the complex mixture of isomers present in HP-β-CD and for quantifying the compound in various matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of HP-β-CD. researchgate.net It is used for quantification, purity assessment, and the characterization of compositional heterogeneity. researchgate.netmdpi.com Given that HP-β-CD lacks a strong UV chromophore, detection is often achieved using universal detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Refractive Index (RI) detectors. researchgate.netmdpi.com
Various HPLC methods have been developed for its analysis. Reversed-phase columns, such as C18, are commonly used, often with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net Specialized columns have also been employed to improve the separation of cyclodextrin species. researchgate.netsielc.com For example, size-exclusion chromatography (SEC) columns can be used to quantify HP-β-CD in the presence of other formulation components like proteins without extensive sample preparation. shodex.com HPLC methods can be validated for linearity, precision, accuracy, and limits of detection and quantification to serve as robust quality control tools. mdpi.comnih.gov For instance, one HPLC-CAD method demonstrated linearity over a concentration range of 0.0008–1% w/v with a limit of detection of 0.00014% w/v. mdpi.com
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for determining the degree of substitution (DS) and the substitution pattern of HP-β-CD. nih.gov The direct analysis of the polysaccharide mixture is challenging; therefore, a derivatization and hydrolysis process is typically employed.
A common method involves the deuteromethylation of the HP-β-CD mixture, followed by acid hydrolysis to break it down into its constituent monosaccharides. nih.govchemicalbook.com The resulting modified glucose monomers are then trimethylsilylated to increase their volatility for GC analysis. nih.gov GC-MS analysis of these derivatives allows for the identification and quantification of the different substituted glucose units, providing detailed information about the average DS and the distribution of hydroxypropyl groups on the cyclodextrin ring. nih.gov For instance, a specific and highly sensitive GC-MS assay was developed to analyze HP-γ-CD in monkey plasma by deuteromethylating the compound, hydrolyzing it, and then trimethylsilylating the resulting monosaccharides for analysis. nih.govchemicalbook.com
Another GC-based method determines the molar substitution (MS) by reacting HP-β-CD with hydroiodic acid at high temperatures. This reaction produces 2-iodopropane (B156323) from the hydroxypropyl groups, which can then be quantified by GC. researchgate.net The results from this GC method can be correlated with data from other techniques, like ¹H NMR, to ensure accuracy. researchgate.net
Table 1: GC-MS Analysis Parameters for HP-β-CD Characterization
| Parameter | Description | Typical Application | Reference |
|---|---|---|---|
| Derivatization | Deuteromethylation followed by acid hydrolysis and trimethylsilylation. | Determination of degree and pattern of substitution. | nih.govnih.gov |
| Reaction | High-temperature reaction with hydroiodic acid. | Quantification of molar substitution via 2-iodopropane. | researchgate.net |
| Detector | Mass Spectrometry (MS) | Identification and quantification of derivatized monosaccharides. | nih.gov |
| Internal Standard | Compounds like 2,6-di-O-methyl-beta-cyclodextrin may be used. | Improves accuracy and reproducibility of quantification. | nih.gov |
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining the molecular weight distribution of polymers like HP-β-CD. The average molecular weight (Mw) of HP-β-CD can vary between preparations, typically ranging from approximately 1380 to 1460 g/mol . sigmaaldrich.comsigmaaldrich.com
In GPC, the sample is dissolved in a suitable mobile phase and passed through a column packed with a porous gel. nanotec.or.th Larger molecules are excluded from the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer retention time. By calibrating the column with standards of known molecular weights, the Mw and polydispersity of the HP-β-CD sample can be accurately determined. nanotec.or.th This information is critical as the molecular weight and its distribution can influence the physicochemical and biological properties of the HP-β-CD.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique widely utilized in the analysis of cyclodextrins. For HP-β-CD, it is particularly valuable for its application as a chiral selector in the enantioseparation of various pharmaceutical compounds. nih.govnih.gov Due to the chiral environment created by the glucose units of the cyclodextrin, HP-β-CD can form diastereomeric inclusion complexes with enantiomers, leading to differences in their electrophoretic mobility and enabling their separation.
In a typical setup, HP-β-CD is added to the background electrolyte (BGE). mdpi.com The choice of BGE (e.g., phosphate (B84403) or borate (B1201080) buffer) and its pH, along with the concentration of HP-β-CD, are critical parameters that must be optimized to achieve baseline separation. nih.govnih.gov For example, a 5 mM concentration of HP-β-CD in a phosphate buffer was found to be effective for the initial separation of certain aminoalkanol derivatives. nih.gov
In some challenging separations, a dual cyclodextrin system may be employed to enhance selectivity. nih.govnih.gov For instance, combining HP-β-CD with another selector like 5,10,15,20-tetrakis (4-hydroxyphenyl) porphyrin or another cyclodextrin derivative can provide synergistic effects, allowing for the successful resolution of complex enantiomeric mixtures. nih.gov
Table 2: Application of HP-β-CD in Capillary Electrophoresis
| Application | Methodology | Key Findings | Reference |
|---|---|---|---|
| Chiral Selector | HP-β-CD is added to the background electrolyte (BGE). | Enables separation of enantiomers by forming transient diastereomeric complexes. | nih.govnih.govmdpi.com |
| Dual Selector System | HP-β-CD is used in combination with a second chiral or achiral selector. | Improves separation selectivity for complex mixtures of enantiomers. | nih.gov |
| Method Optimization | Varying BGE type, pH, and HP-β-CD concentration. | Optimal conditions are crucial for achieving baseline resolution. | nih.govnih.gov |
Thermal Analysis of Amorphous and Crystalline States
Thermal analysis techniques are indispensable for characterizing the solid-state properties of HP-β-CD, distinguishing between its amorphous and potential crystalline forms, and studying its thermal stability. nih.govpreprints.org
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal transitions of HP-β-CD. researchgate.net DSC thermograms of HP-β-CD are characteristic of an amorphous substance. researchgate.netnih.gov A typical DSC curve for HP-β-CD shows a broad endothermic peak over a wide temperature range, often starting from ambient temperature up to around 100-110°C. researchgate.net This peak is attributed to the release of bound water molecules from the amorphous structure, rather than a true melting point. researchgate.net
The amorphous nature is a key feature of HP-β-CD, distinguishing it from its parent compound, β-cyclodextrin, which is crystalline. researchgate.net This lack of crystallinity is a crucial factor in its high water solubility. DSC is also extensively used to confirm the formation of inclusion complexes. researchgate.netsci-hub.se When a guest molecule is successfully encapsulated within the HP-β-CD cavity, its characteristic melting peak often disappears or shifts in the thermogram of the complex, indicating that the guest is molecularly dispersed in the amorphous cyclodextrin matrix. researchgate.netsci-hub.se
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) provides quantitative information about the thermal stability and decomposition of HP-β-CD. nih.gov A TGA curve plots the mass of a sample as a function of temperature. For HP-β-CD, the thermogram typically displays two main stages of weight loss.
The first stage is a gradual weight loss at lower temperatures (e.g., below 100°C), corresponding to the dehydration or loss of absorbed water, which aligns with the endothermic event seen in DSC. researchgate.netnih.gov The second, more significant stage of weight loss occurs at much higher temperatures, generally between 300°C and 400°C, which represents the thermal decomposition of the cyclodextrin itself. nih.gov Studies have shown that the thermal decomposition temperature can be influenced by the degree of substitution (DS), with a linear enhancement in stability observed as the molecular DS increases. nih.gov
Table 3: Summary of Thermal Analysis Findings for HP-β-CD
| Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| DSC | Broad endothermic peak from ambient to ~110°C. No sharp melting peak. | Release of bound water from an amorphous structure. | researchgate.netnih.gov |
| TGA | Initial weight loss (~6%) below 100°C. | Dehydration. | researchgate.netnih.gov |
| TGA | Major weight loss between 300°C and 400°C. | Thermal decomposition of the compound. | nih.gov |
Microstructural and Morphological Characterization
The physical form, including the surface morphology and crystalline nature of HP-β-CD particles, is elucidated using microscopic and diffraction techniques.
Scanning Electron Microscopy (SEM) is used to visualize the surface topography of HP-β-CD particles. SEM images typically reveal that HP-β-CD exists as amorphous, often spherical or collapsed spherical particles. researchgate.net Some preparations may appear as amorphous, thread-like particles. researchgate.net The morphology can be influenced by the preparation method, such as spray drying or freeze-drying. When forming an inclusion complex, the original morphology of the guest molecule is usually absent, and the complex takes on the amorphous appearance of the HP-β-CD host. researchgate.net
X-ray Diffraction (XRD) is the definitive technique for confirming the solid-state nature of materials. The XRD pattern of pure HP-β-CD is characterized by the absence of sharp, distinct Bragg's peaks, which are indicative of a crystalline structure. researchgate.net Instead, it displays a broad, diffuse halo pattern, typically with two wide peaks in the 10-20° 2θ range, confirming its amorphous character. nih.govresearchgate.net This is in stark contrast to the sharp diffraction peaks observed for crystalline β-cyclodextrin. researchgate.net The amorphization of a crystalline guest drug upon complexation with HP-β-CD can be confirmed by the disappearance of the guest's characteristic crystalline peaks in the XRD pattern of the inclusion complex. nih.govresearchgate.net
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials. In the context of HP-β-CD, SEM studies reveal significant differences between the pure compound, its physical mixtures with other substances, and its inclusion complexes.
Pure HP-β-CD typically appears as amorphous particles. researchgate.net Some studies have described it as having shrinking, thread-like particles in its pure form. researchgate.net When incorporated into hydrogel matrices, SEM images show a rough and porous surface, which is a critical feature for applications requiring controlled release, as the pores facilitate the diffusion of dissolution media into the network. nih.gov
When HP-β-CD forms an inclusion complex with a guest molecule, its morphology undergoes a distinct transformation. For instance, in a complex with the antioxidant idebenone, the resulting product displays a uniform amorphous structure, which is markedly different from the crystalline, plate-like clusters of the guest molecule or the separate components in a physical mixture. researchgate.net This change in morphology, from crystalline to amorphous, as observed by SEM, is a key indicator of successful inclusion complex formation.
| Sample | Observed Morphology | Reference |
|---|---|---|
| Pure HP-β-CD | Amorphous, shrinking thread-like particles; spherical particles. | researchgate.net |
| HP-β-CD-based Hydrogel | Rough, irregular, and porous surface. | nih.gov |
| Inclusion Complex (e.g., with Idebenone) | Uniform amorphous structure, lacking the crystalline features of the guest molecule. | researchgate.net |
| Chitosan/HP-β-CD Fibers | Assembled fibers formed via electrospinning. | researchgate.net |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the characterization of nanoparticle size, shape, and internal structure. TEM is particularly valuable for studying HP-β-CD in the form of aggregates or as a component of nanoparticle drug delivery systems.
Studies using cryo-TEM have been instrumental in detecting the self-aggregation of HP-β-CD in aqueous solutions. mdpi.com While HP-β-CD has a lesser tendency to form aggregates compared to its parent, β-cyclodextrin, these aggregates can be observed at higher concentrations. mdpi.comnih.gov Dynamic Light Scattering (DLS) combined with TEM shows that the size of these aggregates increases with higher concentrations of HP-β-CD, often exhibiting bimodal population distributions. nih.gov
When used to formulate nanoparticles, HP-β-CD influences the resulting morphology. For example, paclitaxel-loaded nanoparticles modified with HP-β-CD were found to be smaller in size compared to unmodified nanoparticles. nih.gov TEM analysis of these nanoparticles revealed a spherical morphology with smooth surfaces. researchgate.netnih.gov
| System | Observed Feature | Size/Dimension | Reference |
|---|---|---|---|
| HP-β-CD Aggregates in Solution | Hydrodynamic diameter of aggregates. | Increases with concentration. | mdpi.comnih.gov |
| Drug-loaded Nanoparticles with HP-β-CD | Spherical nanoparticles with smooth surfaces. | ~100-151 nm | researchgate.netnih.gov |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional surface topography by "feeling" the surface with a mechanical probe. nih.gov It can operate in a non-contact mode, which is particularly advantageous for soft biological samples as it minimizes damage and allows for precise measurements of surface topography. youtube.com
While detailed AFM studies focusing specifically on 2-hydroxypropyl-β-cyclodextrin are emerging, extensive research on the parent β-cyclodextrin provides significant insights. Recent advancements have enabled atomically resolved imaging of individual β-cyclodextrin molecules. nih.govnih.govchemrxiv.org These studies, combining non-contact AFM with theoretical calculations, have successfully unraveled the different adsorption geometries and conformations of single cyclodextrin molecules on a substrate. nih.govnih.govchemrxiv.orgresearchgate.net Researchers can deduce the position of individual hydroxyl groups and identify intramolecular hydrogen bonds, which are crucial for the molecule's structural integrity and hosting capabilities. nih.govnih.gov
This powerful technique allows for the visualization of the truncated cone shape of the cyclodextrin molecule and can distinguish between its primary and secondary faces upon adsorption to a surface. nih.govresearchgate.net The application of AFM is not limited to imaging; it can also be used in single-molecule force spectroscopy to measure the interaction forces between the AFM tip and specific molecules on a cell surface, providing functional insights. nih.gov Given its capabilities, AFM is a promising tool for the advanced structural and functional characterization of HP-β-CD and its interactions at the nanoscale.
X-ray Diffraction and Scattering Studies
X-ray Diffraction (XRD) is a primary technique for determining the crystalline or amorphous nature of a material. XRD patterns provide a unique "fingerprint" based on the arrangement of atoms within a solid.
Numerous studies have consistently shown that 2-hydroxypropyl-β-cyclodextrin is an amorphous solid. nih.govresearchgate.netresearchgate.net Its XRD diffractogram does not exhibit the sharp, well-defined peaks characteristic of a crystalline material. Instead, it typically displays two broad, diffuse halos, often described as broad peaks, in the 2θ range of 10° to 25°. nih.govresearchgate.netresearchgate.netnih.govmdpi.com This amorphous nature is a direct result of the random substitution of hydroxypropyl groups onto the β-cyclodextrin ring, which disrupts the regular packing and hydrogen bonding network that allows the parent β-cyclodextrin to crystallize.
The amorphous character of HP-β-CD is a key attribute in its use for forming inclusion complexes. When a crystalline guest molecule is encapsulated within the HP-β-CD cavity, the resulting complex is typically amorphous. This is confirmed by XRD analysis, where the sharp diffraction peaks of the pure guest molecule disappear in the diffractogram of the inclusion complex, which instead shows the broad halo pattern characteristic of amorphous HP-β-CD. researchgate.netnih.gov This loss of crystallinity is considered strong evidence for the formation of a true inclusion complex, where the guest molecule is molecularly dispersed within the HP-β-CD matrix. researchgate.netnih.gov
| Compound | Nature | Characteristic XRD Pattern (2θ) | Reference |
|---|---|---|---|
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Amorphous | Two wide, broad peaks/halos, e.g., at ~11.7° and ~18.5°, or in the range of 15-25°. | researchgate.netnih.govmdpi.com |
| Crystalline Guest Molecule | Crystalline | Series of intense, sharp peaks at specific angles. | researchgate.netnih.gov |
| HP-β-CD Inclusion Complex | Amorphous | Absence of guest's crystalline peaks; displays a broad halo pattern similar to pure HP-β-CD. | researchgate.netresearchgate.netnih.gov |
Supramolecular Chemistry and Host Guest Interactions of Ss Cyclodextrin 2 Hydroxypropyl Ethers
Mechanisms of Inclusion Complex Formation
The primary driving force for the formation of inclusion complexes between HP-β-CD and nonpolar guest molecules is the hydrophobic effect. oatext.comresearchgate.net The HP-β-CD cavity provides a hydrophobic environment that is energetically more favorable for a nonpolar guest molecule than the surrounding aqueous medium. The process involves the displacement of high-energy water molecules from the hydrophobic cavity, which are then integrated into the bulk water, a process that is entropically favorable.
While hydrophobic interactions are dominant, other non-covalent forces also contribute to the stability of the complex. oatext.comresearchgate.net These include:
Van der Waals forces: These are weak, short-range electrostatic attractions between the guest molecule and the atoms lining the cyclodextrin (B1172386) cavity.
Hydrogen bonding: Although the cavity is primarily hydrophobic, hydrogen bonds can form between the guest molecule and the hydroxyl groups at the rim of the HP-β-CD, further stabilizing the complex. mdpi.comnih.gov
The formation of these complexes is a dynamic and reversible equilibrium process. sigmaaldrich.comicyclodextrin.com The guest molecule is not permanently trapped but exists in a rapid equilibrium between the free and complexed states.
Thermodynamics and Kinetics of Host-Guest Complexation
The stability and dynamics of the host-guest complex are governed by thermodynamic and kinetic parameters. Several physicochemical methods are employed to study these interactions, with Isothermal Titration Calorimetry (ITC) being a particularly powerful technique as it can simultaneously provide the binding constant, stoichiometry, enthalpy, and entropy changes of the complexation. researchgate.netd-nb.info
The association constant (Kₐ), also referred to as the stability or binding constant, quantifies the strength of the interaction between the host (HP-β-CD) and the guest molecule. A higher Kₐ value indicates a more stable complex. The stoichiometry of the complex, which describes the ratio of host to guest molecules, is most commonly 1:1 for HP-β-CD systems. mdpi.comd-nb.infonih.govnih.gov However, other stoichiometries, such as 1:2 or 2:1 (guest:HP-β-CD), can occur depending on the size and properties of the guest molecule. researchgate.netnih.gov
Phase solubility analysis is a widely used method to determine both the stability constant and stoichiometry. nih.govresearchgate.net A-type phase-solubility diagrams, where the guest's solubility increases linearly with the HP-β-CD concentration, typically indicate the formation of a 1:1 complex. nih.govacs.org Spectroscopic techniques such as UV-Vis, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) are also employed to determine these parameters. nih.govresearchgate.netnih.gov
Table 1: Association Constants (Kₐ) for Various Guest Molecules with HP-β-CD
The thermodynamic profile of complexation is defined by the changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). These parameters are related by the equation: ΔG° = ΔH° - TΔS°.
Gibbs Free Energy (ΔG°): A negative ΔG° value indicates that the complexation process is spontaneous. mdpi.comnih.gov
Enthalpy (ΔH°): A negative ΔH° signifies that the process is exothermic and enthalpically driven, often due to the formation of van der Waals interactions and hydrogen bonds. mdpi.comd-nb.infonih.gov A positive ΔH° suggests an endothermic process. Most HP-β-CD/guest interactions are found to be enthalpy-driven. d-nb.info
Entropy (ΔS°): A positive ΔS° indicates an increase in the disorder of the system and that the process is entropically driven. This is typically attributed to the release of ordered water molecules from the cyclodextrin cavity. researchgate.net Conversely, a negative ΔS° suggests a more ordered system, which can occur due to the loss of rotational and translational freedom of the guest molecule upon inclusion, and this effect may dominate over the entropy gain from water displacement. mdpi.comd-nb.infonih.gov
The complexation can be enthalpically driven, entropically driven, or driven by both. researchgate.netd-nb.info For instance, the encapsulation of capsaicin (B1668287) is driven by both enthalpy and entropy, while the complexation with piroxicam (B610120) is predominantly entropy-driven. researchgate.net In contrast, the binding of some phenolic acids is enthalpically favored, with entropy changes that can be either positive or negative depending on the specific guest. d-nb.info
Table 2: Thermodynamic Parameters for HP-β-CD Complexation with Various Guests
The formation of an inclusion complex is a dynamic process characterized by association (kₐ) and dissociation (kₑ) rate constants. icyclodextrin.comnih.gov The ratio of these constants defines the equilibrium association constant (Kₐ = kₐ/kₑ). nih.gov These kinetic parameters are crucial for understanding how quickly a complex forms and breaks apart, which has significant implications for applications like drug delivery. icyclodextrin.com The complexation reaction is generally very rapid and reversible. sigmaaldrich.com For example, studies on the degradation kinetics of certain drugs have shown that the complexed form degrades at a much slower rate than the free form, and this stabilization is governed by the complexation equilibrium. nih.govingentaconnect.com The observed pseudo-first-order degradation rate constant often decreases in a non-linear fashion with increasing HP-β-CD concentration, which can be used to model the kinetics of the system. nih.govingentaconnect.com
Molecular Recognition and Selectivity in ss-Cyclodextrin 2-Hydroxypropyl Ethers Systems
Molecular recognition refers to the specific binding of a guest molecule to a complementary host. In HP-β-CD systems, selectivity is primarily determined by the size and shape compatibility between the guest molecule and the host's cavity. oatext.com The 7.5 Å diameter of the β-cyclodextrin cavity is well-suited for a variety of molecules, including hormones and vitamins. sigmaaldrich.com
Influence of Environmental Factors on Inclusion Complex Stability
The stability of HP-β-CD inclusion complexes is sensitive to changes in the surrounding environment, including pH, temperature, and ionic strength.
pH: The pH of the medium can significantly influence complex stability, especially when the guest molecule is an ionizable compound. researchgate.nettandfonline.com The ionized form of a molecule is generally more water-soluble and less hydrophobic than its neutral form, which can lead to a reduced tendency to enter the nonpolar cyclodextrin cavity. researchgate.netuctm.edu For example, the solubility of gliclazide (B1671584) in the presence of HP-β-CD is highly dependent on pH, with complexation efficiency varying with the charged state of the molecule. researchgate.net Similarly, for p-methoxycinnamic acid, an increase in pH leads to a higher proportion of the ionized form, which is less favored for inclusion within the HP-β-CD cavity. uctm.edu However, in some cases, pH adjustments can improve solubilization by HP-β-CD. tandfonline.com The stabilizing effect of HP-β-CD can also be independent of pH over certain ranges. ingentaconnect.com
Temperature: Temperature affects the thermodynamics of complexation. For exothermic complexation processes (negative ΔH°), an increase in temperature will decrease the stability constant (Kₐ), shifting the equilibrium towards dissociation. mdpi.comnih.gov Conversely, for endothermic processes (positive ΔH°), increasing the temperature can enhance complex formation. Studies have shown that the stability of HP-β-CD complexes can decrease with increasing temperature. nih.govnih.gov For example, the complexation of hyperoside (B192233) with HP-β-CD is an exothermic process, and the calculated Gibbs free energy becomes less negative (indicating lower spontaneity) as the temperature increases from 30°C to 50°C. mdpi.comnih.gov However, in some systems, temperature increases can favor the formation of higher-order complexes. nih.gov
Ionic Strength: The effect of ionic strength on complex stability is complex and can be guest-dependent. The addition of salts can influence the hydrophobic interactions that drive complex formation. researchgate.net For oleanolic acid, the presence of NaCl was found to increase its solubility and enhance the solubilizing effect of HP-β-CD, suggesting that hydrophobic interactions are the dominant driving force. researchgate.net In other systems, the influence of ionic strength on the stability constant has been observed to be part of a general enthalpy-entropy compensation effect. researchgate.net
Non-Covalent Interactions within this compound Complexes (e.g., Hydrogen Bonding, Van der Waals Forces, Hydrophobic Interactions)
The formation and stability of inclusion complexes between 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and various guest molecules are not the result of true covalent bond formation but are instead governed by a delicate balance of several weaker, non-covalent interactions. mdpi.comnih.gov These forces, acting in concert, are responsible for the encapsulation of a guest molecule within the host's cavity. The primary driving forces universally recognized in the formation of cyclodextrin complexes are hydrophobic interactions, van der Waals forces, and hydrogen bonding. mdpi.comnih.govresearchgate.netconsensus.app The relative importance of each type of interaction depends on the specific physicochemical properties of both the HP-β-CD host and the guest molecule.
Hydrogen Bonding
Hydrogen bonds play a multifaceted role in the structure and function of HP-β-CD complexes. The inherent structure of the parent β-cyclodextrin is stabilized by an intramolecular hydrogen bond belt between the C2- and C3-hydroxyl groups of adjacent glucopyranose units, which imparts significant structural rigidity. nih.govsigmaaldrich.com The introduction of 2-hydroxypropyl groups disrupts this rigid hydrogen-bonding network, increasing the flexibility of the cyclodextrin rim and, crucially, enhancing its water solubility. nih.gov
In the context of complexation, hydrogen bonds can form between the hydroxyl groups on the rim of the HP-β-CD molecule (both the original ones and those on the hydroxypropyl substituents) and suitable functional groups (like -OH, -NH2, -COOH) on the guest molecule. nih.govmdpi.com While the core interaction is often driven by hydrophobicity, these hydrogen bonds, particularly at the entrance of the cavity, can significantly contribute to the stability and specificity of the resulting complex. researchgate.net For instance, studies on the inclusion of hyperoside with a hydroxypropylated-β-cyclodextrin (2H-β-CD) revealed changes in the chemical shifts of the cyclodextrin's protons, suggesting the formation of hydrogen bonds between the two molecules. mdpi.com Similarly, analysis of complexes between β-CD and peptides has shown that amino acid residues such as Arginine, Tyrosine, and Lysine actively participate in non-covalent binding through hydrogen bonding. nih.gov Research comparing β-CD with its methylated derivatives has shown that disrupting the intramolecular hydrogen bonds can lead to stronger intermolecular hydrogen bonds with a guest molecule, thereby increasing complex stability. nih.gov
Van der Waals Forces
Once a guest molecule, or a portion of it, is positioned within the HP-β-CD cavity, van der Waals forces become a critical stabilizing factor. nih.govresearchgate.netnih.gov These are weak, short-range attractive forces that occur between the atoms of the guest molecule and the atoms lining the inner surface of the cyclodextrin cavity. The strength of these interactions is highly dependent on the distance between the interacting atoms and the "goodness of fit" — a close, complementary contact between the guest and the host's hydrophobic interior maximizes the surface area for these interactions. consensus.app
Hydrophobic Interactions
The hydrophobic interaction is widely considered the principal driving force for the formation of inclusion complexes with cyclodextrins, including HP-β-CD, in aqueous solutions. nih.govresearchgate.net This interaction is not a force between the hydrophobic guest and the hydrophobic cavity per se, but rather an effect driven by the properties of the surrounding water. Nonpolar guest molecules are poorly soluble in water and force the surrounding water molecules to organize into an ordered, cage-like structure, which is an entropically unfavorable state.
Research Findings on Non-Covalent Interactions
The following tables summarize key research findings that illustrate the nature and strength of non-covalent interactions in cyclodextrin complexes.
| Host-Guest System | Key Interaction Types | Binding/Interaction Energy (kcal/mol) | Reference |
|---|---|---|---|
| β-CD / Phenol | van der Waals, Hydrogen Bonding | -2.62 | nih.gov |
| DM-β-CD / Phenol | Stronger van der Waals & Hydrogen Bonds | -5.23 | nih.gov |
| β-CD (Primary Face) | Intramolecular Hydrogen Bonds | -5.66 (Average) | nih.gov |
| β-CD (Secondary Face) | Intramolecular Hydrogen Bonds | -5.86 (Average) | nih.gov |
| Guest Molecule | Host Molecule | Stoichiometry (Host:Guest) | Formation/Stability Constant (K) | Reference |
|---|---|---|---|---|
| Bupropion | HP-β-CD | 1:1 | log K = 3.63 ± 0.01 | researchgate.net |
| Hyperoside | 2H-β-CD | 1:1 | Qualitatively strongest vs. β-CD and M-β-CD | mdpi.com |
| Ofloxacin | HP-β-CD | 1:1 | 1300 M⁻¹ | researchgate.net |
| Technique | System | Observation | Inferred Interaction | Reference |
|---|---|---|---|---|
| ¹H-NMR | Hyperoside / 2H-β-CD | Chemical shift changes for H-3 and H-5 protons of the host. | Inclusion into the cavity; potential hydrogen bond formation. | mdpi.com |
| FTIR | Azomethine / β-CD | Decrease in frequency of certain bond vibrations in the complex vs. constituents. | Formation of hydrogen bonds and presence of van der Waals forces. | nih.gov |
Computational and Theoretical Studies on Ss Cyclodextrin 2 Hydroxypropyl Ethers Systems
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic structure and reactivity of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) systems. These methods provide insights into the fundamental interactions governing host-guest complexation.
Theoretical calculations have been employed to determine complexation energy, analyze molecular orbitals, and understand the stability of inclusion complexes. For instance, in a study involving the inclusion of 2-hydroxychalcone (B1664081) within HP-β-CD, DFT calculations at the B3LYP/6-311G level were used to find the most stable orientation of the guest molecule within the cyclodextrin (B1172386) cavity. tandfonline.com The complexation energy for the more stable orientation was found to be lower, indicating a more favorable interaction. tandfonline.com This type of analysis helps in predicting the geometry of the host-guest complex, identifying which parts of the guest molecule are enclosed within the hydrophobic cavity and which remain outside. tandfonline.com
Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides information on the charge transfer and electronic properties of the complex. The energy gap between HOMO and LUMO is a key parameter in determining the chemical reactivity and kinetic stability of the system. tandfonline.com In silico approaches utilizing methods like basin hopping global minimization have also been used to propose putative binding modes for inclusion complexes, which can then be correlated with experimental data from techniques like NMR. fu-berlin.defu-berlin.de
A study on the inclusion complex of oxyresveratrol (B150227) with HP-β-CD demonstrated that the binding energy of the complex was negative, confirming the stability of its formation. mdpi.com The lower binding energy for the oxyresveratrol-HP-β-CD complex compared to the oxyresveratrol-β-CD complex suggested that the hydroxypropyl substitution enhances the inclusion capacity. mdpi.com This enhancement is attributed to the deeper cavity and increased hydrophobicity provided by the hydroxypropyl groups, leading to a stronger binding capacity. mdpi.com
Table 1: Theoretical Complexation Parameters for HP-β-CD Inclusion Complexes
| Guest Molecule | Computational Method | Key Finding | Reference |
|---|---|---|---|
| 2-Hydroxychalcone | DFT/B3LYP/6-311G | Lower complexation energy for one orientation indicates a more stable complex. | tandfonline.com |
| Dopamine (B1211576) Receptor Ligands | Basin Hopping Global Minimization | Proposed putative binding modes of inclusion complexes. | fu-berlin.defu-berlin.de |
| Oxyresveratrol | Molecular Docking | Negative binding energy confirms stable complex formation; HP-β-CD shows lower binding energy than β-CD. | mdpi.com |
Molecular Dynamics Simulations of Host-Guest Systems
Molecular dynamics (MD) simulations are a cornerstone in the study of HP-β-CD host-guest systems, offering a dynamic perspective on the complexation process that is often inaccessible through experimental means alone. nih.gov These simulations can reveal the conformational changes, interaction energies, and solvent effects that govern the formation and stability of inclusion complexes. mdpi.com
MD simulations have been successfully applied to investigate the inclusion of various guest molecules within HP-β-CD. For example, simulations of HP-β-CD with rifampicin (B610482) showed that the type of rifampicin (zwitterionic or neutral) significantly influences the complex's configuration and energy. mdpi.com The zwitterionic form tends to locate near the primary rim of the HP-β-CD, while the neutral form is found closer to the secondary rim. mdpi.com
Replica exchange molecular dynamics (REMD) simulations have been used to explore the conformational changes of HP-β-CD itself. nih.gov These studies have shown that the substitution of hydroxypropyl groups can reduce the flipping of the glucose subunits compared to native β-cyclodextrin. nih.gov However, at a high number of substitutions, the hydroxypropyl groups can occasionally block the hydrophobic cavity, which could hinder the inclusion of guest molecules. nih.gov The circularity of the cavity, a measure of its shape, is also affected by the degree and position of substitution. nih.gov
The choice of force field is critical for the accuracy of MD simulations. mdpi.com Force fields like GLYCAM06, CHARMM, and AMBER are commonly used for cyclodextrin systems. mdpi.comresearchgate.netchemrxiv.org Researchers have constructed and validated specific force fields for HP-β-CD to handle the vast number of possible isomers. researchgate.netchemrxiv.orgchemrxiv.org These simulations, often coupled with methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, can calculate binding free energies. chemrxiv.org Studies have shown that the binding affinity can improve with an increased number of hydroxypropyl side chains. researchgate.netchemrxiv.org
Table 2: Key Findings from MD Simulations of HP-β-CD Systems
| Guest Molecule/System | Simulation Type | Key Finding | Reference |
|---|---|---|---|
| Rifampicin | Molecular Simulation | The charge state of rifampicin determines its position within the HP-β-CD cavity. | mdpi.com |
| HP-β-CD (uncomplexed) | REMD | HP substitution reduces glucose unit flipping but can block the cavity at high substitution levels. | nih.gov |
| Ibuprofen, Ketoprofen | All-Atom MD | Binding free energies can be accurately calculated from ensembles of around 40 isomers. | researchgate.netchemrxiv.org |
| Cholesterol | MD Simulation | Identified stable 1:1 and 2:1 binding modes between HP-β-CD and cholesterol. | acs.org |
Docking Studies for Predicting Binding Orientations and Affinities
Molecular docking is a computational technique routinely used to predict the preferred orientation of a guest molecule when it binds to the host cavity of HP-β-CD. nih.gov This method is valuable for understanding the mechanism of complexation and for predicting the binding affinity, often expressed as a binding energy score. mdpi.comnih.gov
Docking studies have been instrumental in visualizing the inclusion of various molecules. For instance, in the case of the anti-cancer agent clausenidin, molecular docking with AutoDock Vina helped to ascertain the orientation and intermolecular interactions within the HP-β-CD cavity. nih.gov Similarly, for the complexation of finasteride (B1672673) with different β-cyclodextrin derivatives, docking studies predicted a 1:1 molar ratio for the inclusion complex, which was consistent with experimental findings. nih.gov The calculated binding energies from these studies can rank the stability of complexes with different cyclodextrins. nih.gov
The inclusion of oxyresveratrol in both β-cyclodextrin and HP-β-CD was studied using molecular docking. mdpi.com The results showed a lower binding energy for the HP-β-CD complex, suggesting a more stable interaction compared to the unsubstituted cyclodextrin. This was attributed to the hydroxypropyl groups enhancing the inclusion environment. mdpi.com
In a study of dopamine receptor ligands, in silico approaches were used to propose putative binding modes within the HP-β-CD, which were then correlated with experimental observations. fu-berlin.defu-berlin.de Docking studies also revealed that HP-β-CD could form a stable bond with the environmental pollutant BDE-47, suggesting its potential application in remediation. alfachemic.com
Table 3: Binding Energies from Docking Studies of HP-β-CD Complexes
| Guest Molecule | Docking Software/Method | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Finasteride | Not Specified | -5.5 | nih.gov |
| Oxyresveratrol | Autodock | Lower than β-CD complex | mdpi.com |
| BDE-47 | Molecular Docking | Stable bond formed | alfachemic.com |
| Clausenidin | AutoDock Vina | Ascertained orientation and interactions | nih.gov |
Computational Design and Optimization of ss-Cyclodextrin 2-Hydroxypropyl Ethers Derivatives
Computational methods are increasingly being used not just to study existing HP-β-CD systems but also to design and optimize novel derivatives with enhanced properties. This involves the rational design of new structures to improve characteristics like binding affinity, selectivity, or solubility.
Furthermore, computational approaches can guide the synthesis of HP-β-CD derivatives with specific degrees of substitution. By understanding how the number and position of hydroxypropyl groups influence properties like cavity shape and flexibility, researchers can aim to synthesize derivatives optimized for a particular application. nih.gov For instance, REMD simulations suggested that HP-β-CDs with three or four HP-substitutions on the primary side (6-HPβCDs) are potentially the most suitable structures for guest encapsulation due to favorable conformational properties. nih.gov
The development of force fields specifically parameterized for HP-β-CD and its derivatives is a crucial enabler for computational design. acs.orgnih.govresearchgate.net Accurate force fields allow for more reliable predictions from MD simulations, which in turn can be used to screen potential new derivatives before their synthesis, saving time and resources.
Force Field Development and Validation for Cyclodextrin Systems
The accuracy of molecular simulations of cyclodextrin systems is heavily dependent on the quality of the force field used to describe the interatomic interactions. acs.orgnih.govtuhh.de A force field is a set of parameters and equations that define the potential energy of a system of atoms. Significant effort has been dedicated to developing and validating force fields for native and modified cyclodextrins, including HP-β-CD.
Several major biomolecular force fields, such as CHARMM, AMBER, and GROMOS, have been adapted and validated for cyclodextrin simulations. acs.orgnih.govtuhh.de For instance, the CHARMM36 force field, while not originally including cyclodextrin parameters, can be used with parameters for glycosidic linkages. acs.org Similarly, the GLYCAM06 force field, which is compatible with AMBER, has been used to construct a general force field for all possible isomers of HP-β-CD. researchgate.netchemrxiv.orgchemrxiv.org The q4md-CD force field is another AMBER-compatible option specifically designed for cyclodextrins. acs.orgnih.govtuhh.de
Validation of these force fields is typically performed by comparing simulation results with experimental data. acs.orgnih.govtuhh.de Properties analyzed include structural parameters from X-ray diffraction and NMR, hydrogen bonding patterns, and hydration free enthalpies. nih.govtuhh.de For HP-β-CD, a new force field based on the ADD (all-atom description for saccharides and polyols) description was developed and validated against experimental Kirkwood-Buff integrals of binary water-HPβCD mixtures. acs.orgnih.govresearchgate.net This ADD-based force field showed improved prediction of HP-β-CD self-association and interaction with water compared to the original CHARMM36 force field. acs.orgnih.govresearchgate.net
Comparative studies have evaluated the performance of different force fields. One such study on native cyclodextrins recommended using specific variants of the GROMOS force field (53A6GLYC and 56A6CARBO_R or 2016H66) and noted that the CHARMM36 and q4md-CD force fields showed similar performance but with more structural flexibility. nih.govtuhh.de
Table 4: Comparison of Force Fields for Cyclodextrin Simulations
| Force Field Family | Specific Variant/Type | Key Characteristics/Recommendations | Reference |
|---|---|---|---|
| GROMOS | 53A6GLYC, 56A6CARBO_R, 2016H66 | Recommended for simulating cyclodextrins in solution due to improved agreement with NMR data. | nih.govtuhh.de |
| CHARMM | CHARMM36 | Exhibits more structural flexibility compared to GROMOS variants. | acs.orgnih.govtuhh.de |
| AMBER-compatible | q4md-CD | Specifically designed for cyclodextrins; shows similar performance to recommended GROMOS and CHARMM36 but with more flexibility. | acs.orgnih.govtuhh.de |
| AMBER-compatible | GLYCAM06 | Used to construct a general force field for all isomers of HP-β-CD. | researchgate.netchemrxiv.orgchemrxiv.org |
| CHARMM-based | ADD | Improved prediction of HP-β-CD self-association and interaction with water. | acs.orgnih.govresearchgate.net |
Applications in Advanced Material Science and Nanotechnology
Fabrication of ss-Cyclodextrin 2-Hydroxypropyl Ethers-Based Nanoparticles and Nanofibers
The fabrication of nanostructures using HP-β-CD has led to innovative materials with high surface-area-to-volume ratios and novel functionalities. These are primarily developed as nanoparticles (such as nanospheres, nanocapsules, and nanosponges) and nanofibers.
Nanoparticles: HP-β-CD-based nanoparticles are synthesized through various techniques, including solvent evaporation, nanoprecipitation, and crosslinking polymerization. nih.govresearchgate.net These methods allow for the encapsulation of active compounds, either by pre-forming an inclusion complex with HP-β-CD or by incorporating the guest molecule during the nanoparticle formation process. For instance, nanosponges, which are hyper-crosslinked networks of cyclodextrins, can be fabricated using HP-β-CD as the sole monomer with crosslinkers like pyromellitic dianhydride (PMDA), 1,1'-carbonyldiimidazole (CDI), or citric acid. nih.govunito.it These nanosponges create a porous, three-dimensional structure capable of encapsulating a variety of guest molecules. The choice of crosslinker and synthesis conditions directly influences the properties of the resulting nanoparticles. nih.govunito.it HP-β-CD has also been used as a stabilizing agent or surface modifier in the formation of other types of nanoparticles, such as paclitaxel-loaded solid lipid nanoparticles, where it helps control particle size and improve stability. nih.gov
Table 1: Synthesis Parameters for HP-β-CD-Based Nanosponges
| Crosslinker | HP-β-CD:Crosslinker Molar Ratio | Solvent | Synthesis Conditions | Reference |
|---|---|---|---|---|
| Pyromellitic dianhydride (PMDA) | 1:4 | Dimethyl sulfoxide (DMSO) | Magnetic stirring at 25°C for 3-4 hours | unito.it |
| 1,1'-Carbonyldiimidazole (CDI) | 1:8 | Anhydrous Dimethylformamide (DMF) | Magnetic stirring at 110°C for ~12 hours | unito.it |
| Citric Acid | 1:4 | Deionized water | Heating in a vacuum oven at 140°C for 1 hour, then at 100°C for 5-6 hours | unito.it |
Nanofibers: Electrospinning is a primary technique for producing HP-β-CD-based nanofibers. Remarkably, due to strong intermolecular hydrogen bonding that facilitates supramolecular assembly, HP-β-CD can be electrospun into uniform, bead-free nanofibers even without a carrier polymer, a unique capability for a relatively low molecular weight compound. nih.govresearchgate.net Highly concentrated aqueous solutions (e.g., 140-180% w/v) are required for this process. researchgate.net
More commonly, HP-β-CD is incorporated into a polymer matrix to create composite nanofibers. Various polymers, including polyvinyl alcohol (PVA), polylactic acid (PLLA), and polyvinylpyrrolidone (PVP), have been used as carriers. nih.govrsc.orgresearchgate.net The inclusion of HP-β-CD can facilitate the electrospinning process, allowing for the formation of bead-free fibers at lower polymer concentrations. cyclolab.hu The primary function of HP-β-CD in these composite nanofibers is often to encapsulate a guest molecule, thereby enhancing its solubility, stability, and controlling its release. For example, inclusion complexes of various active agents have been successfully incorporated into PVA and PVP nanofibers, demonstrating sustained release profiles. nih.govrsc.org
Table 2: Examples of HP-β-CD-Based Electrospun Nanofibers
| System | Carrier Polymer | Guest Molecule | Key Finding | Reference |
|---|---|---|---|---|
| HP-β-CD Inclusion Complex | None (Polymer-free) | Difenoconazole | Flexible, self-standing nanofibers were formed from the inclusion complex alone. | nih.gov |
| HP-β-CD Inclusion Complex | Polyvinylpyrrolidone (PVP) | Meloxicam | HP-β-CD significantly improved the solubility of the guest molecule for incorporation into the nanofibers. | nih.gov |
| HP-β-CD Inclusion Complex | Polyvinyl alcohol (PVA) | Luteolin | The resulting nanofibers exhibited excellent water solubility, thermal stability, and sustained release. | rsc.org |
| HP-β-CD Inclusion Complex | Polylactic acid (PLLA) | Gallic acid | Bead-free nanofibers were produced, showing antioxidant activity. | nih.gov |
Integration into Polymer Matrices for Smart Materials Development
HP-β-CD is frequently integrated into various polymer matrices to create "smart" materials that can respond to external stimuli or exhibit controlled-release properties. These materials include hydrogels, gels, and polyrotaxanes.
Hydrogels and Gels: HP-β-CD is incorporated into hydrogel networks to enhance their functionality, particularly for drug delivery applications. mdpi.com Hydrogels are three-dimensional, crosslinked polymer networks that can absorb large amounts of water. nih.gov The inclusion of HP-β-CD within the hydrogel matrix can increase the loading capacity of hydrophobic drugs by forming inclusion complexes. For example, quercetin/HP-β-CD inclusion complexes have been successfully incorporated into polyvinyl alcohol (PVA) hydrogels, which showed efficient drug loading and encapsulation. nih.gov Similarly, HP-β-CD has been used in hydrogels made from polymers like hydroxypropyl methylcellulose (HPMC), xanthan gum, and sodium alginate to control the release of various compounds. mdpi.commdpi.com These hydrogels can be designed to be responsive to stimuli such as pH; for instance, HP-β-CD-g-MAA hydrogels exhibit pH-sensitive swelling, which modulates drug release. mdpi.com
Polyrotaxanes: Polyrotaxanes are supramolecular structures consisting of cyclic molecules (like HP-β-CD) threaded onto a linear polymer chain, with bulky end-groups ("stoppers") that prevent the rings from dethreading. acs.orgnih.govtib.eu HP-β-CD is an attractive candidate for forming polyrotaxanes due to its high water solubility compared to native β-cyclodextrin. acs.orgnih.gov The synthesis typically involves threading HP-β-CD units onto a polymer axle, such as a Pluronic® triblock copolymer, followed by end-capping. acs.orgnih.gov These "molecular necklaces" are being explored for their unique material properties. The mobile, non-covalently bound rings can impart properties like high elasticity and toughness when crosslinked to form slide-ring gels. tib.eu The number of threaded HP-β-CD units can be controlled by varying the reaction conditions and the types of cyclodextrins used in the synthesis. nih.gov
Functionalization of Surfaces and Interfaces with this compound
The functionalization of surfaces and interfaces with HP-β-CD imparts the unique molecular recognition capabilities of the cyclodextrin (B1172386) to the material. This modification can alter surface properties such as hydrophilicity, biocompatibility, and adsorption capacity.
HP-β-CD has been used as a surface modifier for nanocrystals. nih.govresearchgate.net For example, paclitaxel nanocrystals coated with HP-β-CD showed altered surface characteristics, including a change in zeta potential from -22.6 mV to -16.4 mV and an increase in particle size from 241.4 nm to 310.5 nm. nih.gov This surface modification resulted in a more efficient and safer release profile. nih.govresearchgate.net
In another application, HP-β-CD was used to functionalize inorganic microparticles. Calcium carbonate (CC) microparticles were functionalized with HP-β-CD to create a novel carrier system (HP-β-CD/CC). nih.gov This material acted as a nanoporous matrix that could convert a loaded model drug, irbesartan, into a stable amorphous form, significantly increasing its aqueous solubility and dissolution rate. nih.gov Similarly, magnetic nanoparticles have been conjugated with HP-β-CD and further integrated into polyurethane networks. rsc.org These magnetic nanoconjugates demonstrated an effective ability to adsorb and remove dyes from aqueous solutions. rsc.org The interaction of HP-β-CD with surfaces can also influence crystal growth; its presence during the synthesis of hydroxyapatite (CaHAp) was found to inhibit crystal growth and decrease surface roughness, indicating a strong interaction between the polymer and the CaHAp surface. jmaterenvironsci.com
Role in Self-Assembly and Supramolecular Architectures
The formation of supramolecular structures is driven by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. mdpi.com HP-β-CD plays a crucial role in directing the self-assembly of molecules and nanoparticles into organized, functional architectures. nih.gov
In aqueous solutions, HP-β-CD itself can self-assemble to form transient clusters and nanoparticles. The critical aggregation concentration (cac) for HP-β-CD is significantly higher (around 118 mg/ml) than that of natural cyclodextrins, a property attributed to the heterogeneous mixture of isomers. nih.gov The formation of inclusion complexes with guest molecules can either increase or decrease this tendency to aggregate. nih.govresearchgate.net This self-assembly behavior is fundamental to many of its applications, from forming polymer-free nanofibers through supramolecular interactions to creating nanoparticle-based delivery systems. nih.govnih.gov
The primary mechanism for HP-β-CD-driven self-assembly is host-guest interaction. mdpi.com By functionalizing nanoparticles with either HP-β-CD (the host) or a suitable hydrophobic molecule (the guest), these nanoparticles can be programmed to assemble into larger, ordered structures. mdpi.com This principle is the foundation for creating complex architectures like polyrotaxanes and supramolecular hydrogels, where the host-guest complexation between the cyclodextrin units and the polymer chains drives the formation of the entire structure. nih.govnih.gov For instance, the complexation between HP-β-CD and peptide drugs can prevent the self-assembly and aggregation of the peptides themselves, controlling their behavior in high-concentration formulations. nih.gov This ability to modulate and direct intermolecular interactions makes HP-β-CD a key component in the bottom-up fabrication of advanced supramolecular materials.
Applications in Analytical Chemistry and Separation Science
Use as Chiral Selectors in Chromatography and Electrophoresis
The ability of ss-Cyclodextrin 2-hydroxypropyl ethers to form diastereomeric complexes with enantiomers makes it a highly effective chiral selector in separation sciences. Its application is particularly prominent in capillary electrophoresis (CE), a powerful technique for separating chiral compounds. nih.govmdpi.com
In CE, HP-β-CD is typically added to the background electrolyte. nih.gov The differential interactions between the enantiomers of an analyte and the hydrophobic cavity of the cyclodextrin (B1172386) lead to differences in their electrophoretic mobility, enabling their separation. The effectiveness of the separation is influenced by factors such as the concentration of the chiral selector, the pH of the buffer, and the applied voltage.
For instance, research has demonstrated the successful chiral separation of various pharmaceutical compounds using HP-β-CD in CE. nih.govmdpi.com In one study, a dual system of 2-hydroxypropyl-β-cyclodextrin and a porphyrin derivative was employed for the enantioseparation of novel aminoalkanol derivatives with potential anticancer activity. nih.gov While other cyclodextrins like 2-hydroxypropyl-α-cyclodextrin and 2-hydroxypropyl-γ-cyclodextrin were tested, only 2-hydroxypropyl-β-cyclodextrin achieved a baseline separation of the enantiomers. nih.gov
The versatility of HP-β-CD as a chiral selector is further highlighted by its use in combination with other selectors to enhance separation efficiency. These "dual chiral selector systems" can provide synergistic effects, leading to improved resolution of complex enantiomeric mixtures that are difficult to separate using a single selector. mdpi.com
Application in Spectroscopic Assays and Chemical Sensors
The formation of inclusion complexes between this compound and guest molecules can significantly alter the photophysical properties of the guest, a phenomenon that is exploited in various spectroscopic assays. This interaction can lead to enhancements in fluorescence or phosphorescence intensity, shifts in absorption or emission maxima, and increased photostability of the analyte.
These properties are the foundation for the development of sensitive and selective analytical methods. For example, the complexation of a poorly water-soluble analyte with HP-β-CD can increase its aqueous solubility, allowing for more accurate and reproducible measurements in aqueous-based spectroscopic techniques.
Furthermore, HP-β-CD is utilized as a key component in the fabrication of chemical sensors. By immobilizing the cyclodextrin onto a transducer surface, a sensor capable of selectively binding to a target analyte can be created. The binding event, driven by the formation of an inclusion complex, generates a measurable signal, such as a change in color, fluorescence, or an electrochemical response. These sensors have shown promise in a variety of fields, including environmental monitoring and clinical diagnostics.
Role in Sample Preparation and Extraction Methodologies
The ability of this compound to encapsulate analytes of interest makes it a valuable tool in sample preparation and extraction. Its use can enhance the extraction efficiency of target compounds from complex matrices, such as environmental samples, food products, and biological fluids.
One notable application is in solid-phase extraction (SPE). By using a sorbent modified with HP-β-CD, the selective retention of analytes that can form inclusion complexes with the cyclodextrin is achieved. This allows for the separation of the target compounds from interfering substances in the sample matrix, leading to cleaner extracts and more reliable analytical results.
A study on the extraction of polycyclic aromatic hydrocarbons (PAHs) from oil samples found 2-hydroxypropyl-β-cyclodextrin to be highly efficient. researchgate.net This demonstrates its potential in environmental analysis for the pre-concentration and cleanup of challenging samples. researchgate.net
Development of this compound-Modified Electrodes
In the field of electrochemistry, the modification of electrode surfaces with this compound has led to the development of highly sensitive and selective electrochemical sensors. The immobilized cyclodextrin acts as a recognition element, selectively binding to target analytes through host-guest interactions.
The formation of the inclusion complex at the electrode surface can be detected through various electrochemical techniques, such as cyclic voltammetry, differential pulse voltammetry, and electrochemical impedance spectroscopy. The magnitude of the electrochemical response is typically proportional to the concentration of the analyte, allowing for its quantification.
These modified electrodes offer several advantages, including high sensitivity, good selectivity, and the ability to perform real-time measurements. They have been successfully applied to the determination of a wide range of analytes, including pharmaceuticals, pollutants, and biomolecules. The development of these sensors is an active area of research, with ongoing efforts to improve their performance and expand their applications.
Detection and Quantification of Analytes via Complexation
The fundamental principle underlying many of the analytical applications of this compound is the formation of inclusion complexes with analytes. The strength and stoichiometry of this complexation are key parameters that determine the effectiveness of the analytical method.
The complexation process can be studied using various techniques, including UV-Vis spectrophotometry, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. nih.gov For example, phase solubility studies can be used to determine the binding constant of the complex, providing a quantitative measure of the affinity between the host and guest molecules. nih.gov
Once the complexation behavior is understood, it can be exploited for the detection and quantification of the analyte. For instance, a bioanalytical assay for the quantification of HP-β-CD in human plasma and urine has been developed based on inclusion complex formation and fluorescence detection. nih.gov This method, however, required a relatively large sample volume to achieve the desired lower limit of quantification. nih.gov To address this, a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay has been developed. nih.gov
The following table provides an overview of research findings related to the analytical applications of this compound:
| Application Area | Technique | Analyte(s) | Key Finding |
| Chiral Separation | Capillary Electrophoresis (CE) | Aminoalkanol derivatives | 2-hydroxypropyl-β-cyclodextrin, as part of a dual selector system, achieved baseline separation of the enantiomers. nih.gov |
| Extraction | Solid-Phase Extraction | Polycyclic Aromatic Hydrocarbons (PAHs) | 2-hydroxypropyl-β-cyclodextrin was highly efficient in extracting PAHs from oil samples. researchgate.net |
| Quantification | HPLC with Fluorescence Detection | 2-hydroxypropyl-β-cyclodextrin | An assay was developed for its quantification in human plasma and urine. nih.gov |
| Quantification | LC-MS/MS | 2-hydroxypropyl-β-cyclodextrin | A sensitive method was developed for pharmacokinetic studies. nih.gov |
| Complexation Study | UV Spectrophotometry, HPLC, NMR | Spironolactone (B1682167) | The formation of an inclusion complex with spironolactone was demonstrated. nih.gov |
Environmental Applications and Remediation Research
Sequestration and Removal of Organic Pollutants (e.g., Pesticides, Dyes, Hydrocarbons)
The capacity of HP-β-CD to form stable inclusion complexes with nonpolar molecules makes it an effective agent for the sequestration and removal of various organic pollutants from aqueous environments. researchgate.net The hydrophobic cavity of the HP-β-CD molecule can encapsulate pollutants, increasing their apparent solubility in water and facilitating their removal. nih.govsigmaaldrich.com This mechanism has been successfully applied to a range of contaminants, including pesticides, industrial dyes, and hydrocarbons.
Pesticides: Research has demonstrated the potential of cyclodextrins and their derivatives in the remediation of pesticide-contaminated sites. They can form inclusion complexes with common pesticides like chlorpropham, monuron, and propanil. mdpi.com For instance, studies on the historical organochlorine pesticide DDT have shown that HP-β-CD can enhance its water solubility, which could facilitate its removal from soil, although care must be taken to prevent groundwater contamination. jwent.net
Dyes: The textile industry is a major source of water pollution, releasing large quantities of dyes into the environment. pharmaexcipients.com HP-β-CD-based materials have shown high efficiency in removing these dyes. Insoluble polymers created from HP-β-CD have been used to adsorb azo dyes like Direct Red 83:1. pharmaexcipients.comnih.gov Magnetic nanocomposites incorporating HP-β-CD have also been synthesized for the effective removal of crystal violet and methyl violet dyes from wastewater, demonstrating high adsorption performance and the potential for reuse. mdpi.comnih.gov
Hydrocarbons and Other Organic Pollutants: Polycyclic aromatic hydrocarbons (PAHs), such as fluorene (B118485) and fluoranthene, which are persistent and toxic, can be extracted from contaminated soils more effectively using HP-β-CD solutions. nih.gov Similarly, HP-β-CD has been shown to enhance the bioavailability and biodegradation of pyrene (B120774). sigmaaldrich.com The application extends to emerging contaminants like bisphenol A (BPA) and pharmaceuticals such as ibuprofen, where HP-β-CD-based polymers have been developed for their efficient removal. nih.govmdpi.com
Table 1: Examples of Organic Pollutant Removal using β-Cyclodextrin Derivatives
| Pollutant | Adsorbent Type | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Bisphenol A (BPA) | β-CD-based hollow nanoparticles | 120.48 | nih.gov |
| Methylene Blue (MB) | β-CD-based hollow nanoparticles | 2080.35 | nih.gov |
| Ibuprofen | 2-Hydroxypropyl-β-Cyclodextrin polymers crosslinked by Poly(Acrylic Acid) | Not specified, but noted as efficient removal | nih.gov |
| Direct Red 83:1 | Insoluble polymer of HP-β-CD cross-linked with epichlorohydrin | Close to 90% removal | nih.gov |
| 1-Naphthol | Fe3O4@CD MNPs | Higher than several other tested materials | rsc.org |
Adsorption and Detoxification of Heavy Metals
While HP-β-CD is primarily known for encapsulating organic molecules, modified forms of cyclodextrins are being increasingly explored for the adsorption and detoxification of heavy metals. The hydroxyl groups on the exterior of the cyclodextrin (B1172386) molecule can be functionalized to create specific binding sites for metal ions. researchgate.net Furthermore, polymers incorporating cyclodextrins can be designed for the simultaneous removal of both heavy metals and organic pollutants. rsc.org
The primary mechanism for heavy metal removal by modified cyclodextrins often involves chelation, where functional groups attached to the cyclodextrin ring form coordinate bonds with the metal ions. rsc.org For example, cross-linkers like ethylenediamine (B42938) tetraacetic acid (EDTA) can be incorporated into cyclodextrin-based polymers, creating powerful chelating agents for metals. rsc.org
Research has demonstrated the efficacy of various cyclodextrin-based adsorbents for a range of heavy metals:
Lead (Pb²⁺), Copper (Cu²⁺), and Cadmium (Cd²⁺): Biodegradable β-cyclodextrin-based hydrogels have shown significant adsorption capacities for these metals, with the order of adsorption being Pb²⁺ > Cu²⁺ > Cd²⁺. nih.gov One study reported maximum adsorption capacities of 210.6 mg/g for Pb²⁺, 116.41 mg/g for Cu²⁺, and 98.88 mg/g for Cd²⁺. nih.gov Another adsorbent based on a pyromellitate cross-linked β-cyclodextrin polymer showed adsorption capacities of 272 mg/g for Pb(II) and 81 mg/g for Cu(II). mdpi.com
Arsenic (As): Carboxymethyl-β-cyclodextrin modified magnetic nanoparticles have been developed for the effective removal of As(III) from drinking water. pharmaexcipients.com Other research has focused on permethylated β-cyclodextrin impregnated resins for the removal of As(V), achieving up to 98% removal efficiency under optimal conditions. mdpi.comnih.gov
Mercury (Hg): The use of carboxymethyl-β-cyclodextrin (a β-cyclodextrin derivative) has been shown to enhance the removal of mercury from contaminated soil when used as a flushing agent. itu.edu.trnih.gov
Table 2: Adsorption Capacities of Modified β-Cyclodextrins for Heavy Metals
| Heavy Metal Ion | Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Pb(II) | Triazinyl-β-cyclodextrin modified magnetic nanoparticles | 105.38 | researchgate.net |
| Cu(II) | Triazinyl-β-cyclodextrin modified magnetic nanoparticles | 58.44 | researchgate.net |
| Zn(II) | Triazinyl-β-cyclodextrin modified magnetic nanoparticles | 51.30 | researchgate.net |
| Cd(II) | β-cyclodextrin/Polyethylenimine hydrogel beads with Ag-MOFs | 370.7 | researchgate.net |
| As(V) | Permethylated β-cyclodextrin impregnated resin | 19 | nih.gov |
Biodegradation and Environmental Fate Studies
The environmental fate of HP-β-CD and its impact on the biodegradation of pollutants are critical aspects of its application in remediation. Generally, cyclodextrins are considered biodegradable, although the rate and extent can vary based on the specific derivative and environmental conditions. itu.edu.tr HP-β-CD itself can be partially degraded by gut microbiota and can undergo hydrolysis under certain pH conditions. roquette.commdpi.com
The role of HP-β-CD in the biodegradation of organic pollutants is complex. By increasing the aqueous solubility and bioavailability of hydrophobic compounds, it can potentially enhance their accessibility to microorganisms for degradation. sigmaaldrich.com For example, one study showed that HP-β-CD enhanced the biodegradation of pyrene in a laboratory setting. sigmaaldrich.com Another study demonstrated that a supramolecular complex involving HP-β-CD facilitated the degradation and mineralization of pentachlorophenol (B1679276) (PCP). elsevierpure.com
However, the effect is not universally positive. Some studies have found that HP-β-CD did not significantly enhance the microbial degradation of contaminants like phenanthrene (B1679779) and hexadecane (B31444) in soil. nih.gov Similarly, while it increased the solubility of DDT, it did not promote its microbial degradation in the tested soils and raised concerns about potential leaching into groundwater. jwent.net These conflicting findings suggest that the impact of HP-β-CD on biodegradation is highly dependent on the specific contaminant, the microbial consortia present, and the soil matrix characteristics. jwent.netnih.gov
Role in Water Treatment and Purification Technologies
HP-β-CD is integral to the development of advanced water treatment and purification technologies. Its ability to selectively capture organic micropollutants makes it a valuable component in various systems designed to remove contaminants from water. mdpi.comresearchgate.net
HP-β-CD has been incorporated into several material formats for water purification:
Polymer Adsorbents: Insoluble polymers of HP-β-CD, often cross-linked, create a stable, reusable medium for removing pollutants. pharmaexcipients.comnih.gov These polymers show promise for removing a wide range of compounds, including pharmaceuticals and endocrine disruptors. nih.govrsc.org
Nanofibrous Membranes: Electrospinning has been used to create nanofiber membranes from HP-β-CD. elsevierpure.com These membranes offer a high surface area and porous structure, enabling ultrafast water flux and high rejection rates for pollutants like anionic dyes. elsevierpure.comnih.gov
Magnetic Nanoparticles: Functionalizing magnetic nanoparticles with HP-β-CD combines the high adsorption capacity of the cyclodextrin with the ease of magnetic separation, allowing the adsorbent to be quickly removed from water after treatment. rsc.org
Reverse Osmosis (RO) Membrane Cleaning: HP-β-CD has been shown to be a highly effective and environmentally friendly agent for cleaning biofouled RO membranes. It can remove biofilms and restore water flux, proving superior to several conventional cleaning agents. roquette.com
PFAS Removal: Novel adsorbents based on β-cyclodextrin polymers have demonstrated significant advantages for removing poly- and perfluoroalkyl substances (PFAS) from water, showing rapid kinetics and high treatment capacity compared to traditional methods like granular activated carbon. nih.gov
Encapsulation of Environmentally Sensitive Compounds
The encapsulation capability of HP-β-CD is utilized to protect and control the release of environmentally sensitive compounds, such as certain agrochemicals and natural bioactive molecules. By forming an inclusion complex, HP-β-CD can shield the guest molecule from degradation by light or heat, improve its stability, and modify its release profile. mdpi.comnih.gov
A key application is in agriculture for the formulation of controlled-release pesticides and fumigants. A study on the soil fumigant dimethyl disulfide (DMDS) showed that encapsulation in HP-β-CD resulted in a formulation with a longer efficacy duration and reduced toxicity, making it safer for use and minimizing environmental pollution. researchgate.net The encapsulation rate was reported to be as high as 81.49%. researchgate.net
This technology is also applied to natural compounds that may be sensitive to environmental conditions. For example:
Phenolic Compounds: Phenolic compounds from grape cane extract have been successfully encapsulated in HP-β-CD using spray drying. This process not only confirmed the formation of an inclusion complex but also resulted in a high encapsulation efficiency (80.5% for the total extract), which can improve the stability and solubility of these bioactive compounds for various applications. nih.gov
Carotenoids: The encapsulation of β-carotene, a hydrophobic bioactive compound, in a ternary complex involving HP-β-CD was shown to improve its solubility and bioaccessibility.
Natural Bioactives: Compounds like resveratrol (B1683913) and hesperetin, which have poor water solubility and stability, can be encapsulated to enhance these properties, potentially improving their utility in various applications. jwent.netnih.govmdpi.com
This controlled release and stabilization function is crucial for developing more efficient and environmentally benign agricultural and industrial products.
Broader Academic and Interdisciplinary Perspectives
Comparative Studies with Other Cyclodextrin (B1172386) Derivatives and Analogues
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is one of several chemically modified derivatives of the natural β-cyclodextrin, developed to overcome the parent molecule's limitations, primarily its low water solubility. mdpi.com Comparative studies are essential for contextualizing its properties and applications, highlighting its advantages and disadvantages relative to other cyclodextrin derivatives such as native β-cyclodextrin, methylated cyclodextrins (e.g., randomly methylated-β-cyclodextrin, RM-β-CD), and sulfobutyl ether β-cyclodextrins (SBE-β-CDs). nih.gov
The primary modification, hydroxypropylation, involves introducing 2-hydroxypropyl ether groups onto the hydroxyl groups of the β-cyclodextrin ring. researchgate.netnih.gov This chemical alteration disrupts the intramolecular hydrogen bonding that limits the solubility of native β-cyclodextrin, resulting in an amorphous, highly water-soluble derivative. mdpi.combiosynth.com While native β-cyclodextrin has a water solubility of about 1.85 g/100 mL, HP-β-CD boasts a solubility of over 50 g/100 mL. biosynth.com This enhanced solubility is a key advantage, as it allows for the administration of higher concentrations of the cyclodextrin and its inclusion complexes. sigmaaldrich.com
In terms of complexation efficiency and solubilizing power, HP-β-CD is often compared with other derivatives. For instance, in a study with the immunosuppressive drug tacrolimus, dimethyl-β-cyclodextrin (DM-β-CD) showed the greatest solubilizing activity compared to HP-β-CD and SBE-β-CD. nih.gov However, in another study comparing complexation with danazol, HP-β-CD exhibited a significantly higher stability constant (K 1:1 = 51.7×10³ M⁻¹) compared to its gamma-cyclodextrin (B1674603) counterpart, HP-γ-CD (K 1:1 = 7.3×10³ M⁻¹), indicating a much stronger complex formation. researchgate.net The choice of cyclodextrin often depends on the specific guest molecule, as the fit within the hydrophobic cavity and the nature of the interactions (e.g., hydrogen bonds, van der Waals forces) determine the stability of the resulting inclusion complex. researchgate.netnih.gov
The table below summarizes key properties of HP-β-CD in comparison to other common cyclodextrins, based on various research findings.
Integration with Green Chemistry Principles
The use of 2-Hydroxypropyl-β-cyclodextrin aligns well with several principles of green chemistry, which advocates for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Cyclodextrins, including HP-β-CD, are derived from starch, a natural and renewable raw material, fulfilling the principle of using renewable feedstocks. nih.govnih.gov
One of the most significant applications of HP-β-CD in green chemistry is its use as an alternative to conventional volatile organic solvents. mdpi.com Its high water solubility allows it to be used as a green co-solvent in aqueous extraction processes. mdpi.com For example, HP-β-CD has been successfully used to develop an effective and straightforward methodology for recovering polyphenols from waste orange peels, demonstrating its potential in creating sustainable extraction processes with minimal environmental impact. mdpi.com This approach avoids the use of petroleum-based solvents, contributing to safer and more environmentally friendly industrial practices. mdpi.com
Furthermore, cyclodextrins can act as supramolecular catalysts in aqueous media, mimicking enzymatic processes. nih.gov By forming host-guest complexes, they can bring reactants together within their hydrophobic cavity, facilitating reactions with high selectivity and often at ambient temperature and pressure. nih.gov This catalytic activity in water, the most benign solvent, is a cornerstone of green chemistry. nih.gov
The synthesis of cyclodextrin derivatives is also evolving to incorporate green chemistry principles. Traditional synthesis methods often rely on organic polar aprotic liquids like dimethylformamide. beilstein-journals.org However, newer, greener synthesis methods are being developed. Mechanochemical synthesis, using techniques like ball milling, has been proposed as a solvent-free method to produce crosslinked cyclodextrin polymers. beilstein-journals.orgnih.gov This method is simple, avoids hazardous solvents, and can produce polymers with properties comparable or even superior to those synthesized via traditional routes. beilstein-journals.orgnih.gov
Potential in Renewable Resource Utilization
The entire lifecycle of 2-Hydroxypropyl-β-cyclodextrin is rooted in renewable resources. Cyclodextrins are produced from starch through enzymatic cyclization by the enzyme cyclodextrin glycosyl transferase. nih.govnih.gov Starch is a plentiful and biodegradable polymer obtained from renewable agricultural sources like corn and potatoes. mdpi.com This foundation in renewable feedstocks makes HP-β-CD an inherently sustainable material.
Beyond its origin, HP-β-CD plays a crucial role in the utilization and valorization of other renewable resources, particularly biomass and agricultural waste. As demonstrated in the extraction of polyphenols from waste orange peels, HP-β-CD can be used to recover valuable bioactive compounds from food processing by-products that might otherwise be discarded. mdpi.com This aligns with the concept of a circular economy, where waste streams are repurposed into value-added products. mdpi.com The ability of HP-β-CD to form inclusion complexes with a wide variety of organic molecules makes it a versatile tool for extracting natural products from plant materials, potentially replacing more energy-intensive and less environmentally friendly extraction methods. mdpi.com
Future Directions in ss-Cyclodextrin 2-Hydroxypropyl Ethers Research
Research into 2-Hydroxypropyl-β-cyclodextrin continues to expand into new and innovative areas. While its role as a pharmaceutical excipient for enhancing drug solubility and stability is well-established, future research is increasingly focused on its potential as an active pharmaceutical ingredient (API) itself. nih.govnih.gov Studies have shown that HP-β-CD can regulate cellular cholesterol transport, opening up therapeutic possibilities for diseases like Niemann-Pick Type C and atherosclerosis. nih.govnih.gov Further investigation is needed to understand the precise mechanisms of these effects and to explore its efficacy in various other diseases. nih.gov
The development of novel cyclodextrin-based systems for advanced drug delivery remains a major research thrust. nih.govmdpi.com This includes the design of polyrotaxanes, where multiple HP-β-CD molecules are threaded onto a polymer chain, creating macromolecules with potentially enhanced pharmacokinetic properties for applications like Niemann-Pick disease therapy. nih.gov The integration of HP-β-CD into nanomaterials and nanostructured coatings is another promising avenue, leveraging its unique properties for diverse industrial applications beyond pharmaceuticals. mdpi.com
Additionally, there is ongoing research to refine and optimize the synthesis of HP-β-CD and other derivatives to be more efficient and environmentally friendly. mdpi.com Exploring the relationship between the degree of substitution of the hydroxypropyl groups and the functional properties of the resulting molecule will allow for the creation of tailored HP-β-CD variants for specific, highly demanding applications. researchgate.net
Challenges and Opportunities in Scale-Up and Translation of Research Findings
Despite the extensive research and broad utility of 2-Hydroxypropyl-β-cyclodextrin, challenges remain in the scale-up of production and the translation of laboratory findings into commercial products. One of the primary challenges is related to the synthesis and purification processes. Traditional synthesis methods can be complex, time-consuming, and may use harsh reagents or solvents. google.com A patented method describes an etherification reaction in a closed stainless steel autoclave under low pressure, which can shorten the reaction time from over 20 hours to just 2-4 hours, simplifying the process and improving safety. google.com Such innovations are crucial for making production more efficient and cost-effective on an industrial scale.
For applications involving microencapsulation, such as protecting volatile compounds or creating controlled-release systems, scaling up from a bench-scale process can be difficult. researchgate.net Processes that work well in a lab, like conventional complex coacervation, may not be easily transferable to an industrial setting due to their complexity. researchgate.net The development of scalable manufacturing processes, such as in-situ complex coacervation during spray drying, presents a significant opportunity to overcome these hurdles. researchgate.net
Another challenge lies in the characterization and quality control of HP-β-CD, which is typically a mixture of molecules with varying degrees of substitution. Ensuring batch-to-batch consistency is critical for pharmaceutical applications. The opportunity here is to develop more robust analytical techniques and to optimize synthesis to yield products with a more defined and reproducible substitution pattern.
The translation of research findings, particularly for new therapeutic applications where HP-β-CD acts as an API, faces the lengthy and expensive process of clinical trials and regulatory approval. nih.govnih.gov Despite promising preclinical results, the investment required to bring a new API to market is substantial. However, the opportunity is immense, as success in areas like neurodegenerative diseases or atherosclerosis could open up entirely new markets for what was once considered just an excipient. nih.gov
Chemical Compounds Mentioned
Q & A
Q. What are the optimal methods for synthesizing 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) with controlled substitution patterns?
HP-β-CD is synthesized via nucleophilic substitution using propylene oxide under alkaline conditions (e.g., NaOH or KOH). The degree of substitution (DS) depends on the molar ratio of propylene oxide to β-cyclodextrin and reaction time. For reproducibility, Rao et al. (1992) recommend maintaining a pH > 12 and temperatures between 40–60°C to ensure uniform substitution across glucose units . Characterization of DS requires techniques like HPLC-MS or H NMR to quantify hydroxypropyl groups .
Q. How does HP-β-CD enhance the solubility of hydrophobic compounds in aqueous solutions?
HP-β-CD forms inclusion complexes by encapsulating hydrophobic guest molecules within its cavity. The hydroxypropyl groups disrupt the hydrogen-bonding network of β-cyclodextrin, increasing water solubility. Phase solubility studies (Higuchi and Connors method) are used to quantify complexation efficiency, with results typically plotted as Type A or B curves . For example, Pitha et al. (1986) demonstrated a 10-fold solubility increase for steroids using HP-β-CD .
Q. What analytical techniques are essential for characterizing HP-β-CD inclusion complexes?
Key methods include:
- X-ray Diffraction (XRD) to confirm amorphous complex formation.
- Differential Scanning Calorimetry (DSC) to detect shifts in melting endotherms of guest molecules.
- Nuclear Magnetic Resonance (NMR) for spatial mapping of host-guest interactions .
- Isothermal Titration Calorimetry (ITC) to measure binding constants (e.g., K values) .
Advanced Research Questions
Q. How do substituent distribution patterns in HP-β-CD influence its inclusion capacity and toxicity profile?
Substituent heterogeneity (random 2-hydroxypropyl group attachment) alters cavity geometry and hydrophobicity. Mischnick (1989) used methylation analysis and MALDI-TOF to show that higher DS values reduce steric hindrance but may distort the cyclodextrin cavity, impacting drug-loading efficiency . Molecular dynamics simulations (e.g., GROMACS) reveal that DS > 4.5 compromises structural integrity, correlating with reduced complex stability . Toxicity studies in rats indicate that DS > 6 increases renal tubular vacuolation, necessitating DS optimization for biomedical applications .
Q. What experimental strategies resolve contradictions in solubility vs. stability data for HP-β-CD-drug complexes?
Discrepancies often arise from differing DS values or guest molecule properties. To address this:
- Perform controlled DS synthesis (e.g., narrow DS ranges via fractional precipitation).
- Use multivariate analysis (e.g., PCA) to correlate DS, cavity size, and solubility.
- Validate stability using accelerated degradation studies (e.g., 40°C/75% RH for 6 months) . For example, Rao et al. (1990) resolved contradictions in progesterone complexation by standardizing DS to 4.2 ± 0.3 .
Q. How can molecular dynamics (MD) simulations improve the design of HP-β-CD-based drug delivery systems?
MD simulations model substituent effects on cavity flexibility and guest binding. Key steps include:
- Force field parameterization (e.g., GLYCAM06 for carbohydrates).
- Solvation modeling with explicit water molecules to assess hydration effects.
- Free energy calculations (e.g., MM-PBSA) to predict binding affinities . A 2024 study demonstrated that 2-HP substitution reduces β-CD cavity rigidity, enhancing ibuprofen encapsulation but reducing thermal stability .
Q. What methodologies are critical for evaluating HP-β-CD toxicity in preclinical models?
- Repeat-dose toxicity studies : Administer HP-β-CD orally to rats (e.g., 0–2000 mg/kg/day for 28 days) and monitor biochemical markers (e.g., serum creatinine, ALT) .
- Histopathological analysis : Examine kidney and liver tissues for vacuolation or necrosis .
- Reproductive toxicity screening : Assess fetal malformation rates and maternal weight gain in pregnant rat models . A 2012 study found no significant toxicity at DS 4.5 and doses < 1000 mg/kg/day .
Methodological Considerations
- For substituent analysis : Use -NMR or MALDI-TOF to quantify DS and positional isomers .
- For solubility enhancement : Prioritize HP-β-CD with DS 4–6 for optimal balance between solubility and cavity integrity .
- For in vivo studies : Include recovery periods (e.g., 4 weeks post-dosing) to assess reversibility of toxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
